Isotonitazene-d7

Description

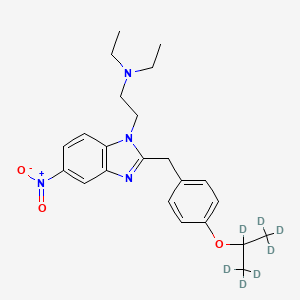

Structure

3D Structure

Properties

Molecular Formula |

C23H30N4O3 |

|---|---|

Molecular Weight |

417.6 g/mol |

IUPAC Name |

N,N-diethyl-2-[2-[[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine |

InChI |

InChI=1S/C23H30N4O3/c1-5-25(6-2)13-14-26-22-12-9-19(27(28)29)16-21(22)24-23(26)15-18-7-10-20(11-8-18)30-17(3)4/h7-12,16-17H,5-6,13-15H2,1-4H3/i3D3,4D3,17D |

InChI Key |

OIOQREYBGDAYGT-CMFMTHAFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC(C)C |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Isotonitazene D7

Spectroscopic Verification of Deuteration Sites

Confirming the precise location and number of deuterium (B1214612) atoms is critical for the function of Isotonitazene-d7 as an analytical standard. This verification is achieved through advanced spectroscopic methods, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): In mass spectrometry, the molecular weight of a compound is measured with high precision. This compound is designed to have a molecular weight that is 7 atomic mass units higher than its non-deuterated counterpart, Isotonitazene. This is due to the replacement of seven hydrogen atoms (mass ≈ 1 amu) with seven deuterium atoms (mass ≈ 2 amu). Analysis by techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) confirms this mass shift, verifying the successful incorporation of the deuterium labels. nih.govcfsre.org

Table 2: Mass Comparison of Isotonitazene and this compound

| Compound | Molecular Formula | Molecular Weight (Nominal) | Theoretical M+H+ (Accurate Mass) |

|---|---|---|---|

| Isotonitazene | C₂₃H₃₀N₄O₃ | 410.23 g/mol | 411.2391 |

| This compound | C₂₃H₂₃D₇N₄O₃ | 417.6 g/mol | 418.2819 |

Data sourced from multiple references. caymanchem.comsoft-tox.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is used to identify the hydrogen atoms within a molecule. In the ¹H NMR spectrum of unlabeled Isotonitazene, the isopropyl group would show a characteristic septet for the single CH proton and a doublet for the six CH₃ protons. For this compound, these signals would be absent, confirming that the deuterium atoms have replaced the hydrogen atoms at the isopropoxy position. While specific spectral data is often proprietary, this absence of signal is a definitive verification method.

Purity Assessment of this compound Certified Reference Materials

For its intended use as an internal standard in quantitative analysis, this compound must be of exceptionally high and accurately determined purity. For this reason, it is sold as a Certified Reference Material (CRM). caymanchem.com

A CRM is a standard that has been manufactured and tested according to the stringent international guidelines of ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). caymanchem.comsigmaaldrich.comreagecon.com This ensures the highest level of quality assurance, accuracy, and metrological traceability. riccachemical.comaroscientific.com

The Certificate of Analysis (CoA) for a CRM provides a certified property value (e.g., concentration or purity) with a stated measurement uncertainty and a statement of traceability. sigmaaldrich.comlgcstandards.com The purity assessment involves a combination of analytical techniques to confirm identity and quantify the material.

Purity Determination:

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID) are used to determine the chromatographic purity, separating the main compound from any impurities.

Identity Confirmation: Mass spectrometry and NMR spectroscopy are used to confirm the structural identity of the compound. researchgate.net

Isotopic Purity: Mass spectrometry is also used to determine the isotopic purity, ensuring a high percentage of the molecules are the desired d7 form, with minimal contribution from d0 to d6 species. Commercial CRMs often specify a purity of ≥99% for all deuterated forms combined. caymanchem.com

Quantitative Analysis: The final certified concentration or purity value is often determined by a primary method like quantitative NMR (qNMR), which uses a certified internal standard to measure the analyte's exact amount. lgcstandards.com

Table 3: Typical Specifications for this compound Certified Reference Material (CRM)

| Parameter | Specification | Purpose |

|---|---|---|

| Product Type | Certified Reference Material (CRM) | Ensures highest level of accuracy and traceability for quantitative use. |

| Accreditation | Manufactured and tested under ISO 17034 & ISO/IEC 17025 | Guarantees competence of producer and validity of testing methods. caymanchem.comreagecon.com |

| Purity | ≥99% (deuterated forms d1-d7) | Ensures minimal interference from the unlabeled compound. caymanchem.com |

| Format | Typically a solution in a specified solvent (e.g., 1 mg/ml in methanol) | Provides a ready-to-use standard for spiking into samples. caymanchem.com |

| Documentation | Certificate of Analysis (CoA) with certified value and uncertainty | Provides all necessary data for accurate quantitative work and quality control. sigmaaldrich.comlgcstandards.com |

Advanced Analytical Methodologies for Isotonitazene D7 and Isotonitazene Quantification and Identification

Mass Spectrometry-Based Techniques for Isotonitazene-d7 Application

Mass spectrometry (MS) coupled with separation techniques is crucial for the sensitive and selective detection of nitazenes. The use of deuterated internal standards like this compound is paramount for improving the accuracy and reliability of quantitative analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Internal Standards

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of various compounds, including nitazenes. In GC-MS analysis, deuterated internal standards, such as this compound, are employed to compensate for variations in sample preparation, injection, and ionization efficiency glpbio.comcaymanchem.com. These standards, which are chemically identical to the analyte but possess a different mass due to isotopic labeling, are added to samples at a known concentration. By comparing the signal intensity of the analyte to that of the internal standard, more accurate quantitative results can be obtained. While GC-MS can provide valuable identification data, distinguishing between closely related nitazene (B13437292) isomers solely by electron ionization (EI) mass spectra can be challenging nih.gov. Optimization of GC parameters, such as oven temperature programs and carrier gas flow rates, is essential for achieving adequate separation and robust detection nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS, LC-HRMS) for Trace Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity for the trace analysis of nitazenes, including Isotonitazene. Various LC-MS configurations are utilized:

LC-MS/MS (Tandem Mass Spectrometry): This technique is highly effective for the quantification of nitazenes at trace levels. It employs multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions, providing high selectivity and reducing the likelihood of false positives oup.comnih.govojp.govnih.govuio.nonih.govrestek.comrestek.comnih.gov. Studies have demonstrated the ability to quantify nine nitazene analogs, including isotonitazene, in whole blood using LC-MS/MS with limits of detection as low as 0.1 ng/mL nih.govojp.gov. A biphenyl (B1667301) column has been shown to provide baseline separation of structural isomers like isotonitazene and protonitazene (B12782313) in LC-MS/MS analysis oup.comuio.nonih.gov.

LC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry): This technique provides high-resolution mass measurements, allowing for the determination of elemental composition and aiding in the identification of unknown compounds or metabolites mdpi.comcfsre.orgnih.gov. LC-QTOF-MS has been used for the characterization of nitazene analogs, with fragmentation patterns under electron-activated dissociation (EAD) providing detailed structural information nih.gov.

LC-HRMS (High-Resolution Mass Spectrometry): Similar to LC-QTOF-MS, LC-HRMS offers high mass accuracy, enabling the identification of nitazenes and their potential metabolites without relying solely on reference standards mdpi.comunito.itchromatographyonline.comdiva-portal.org. This technique is valuable for untargeted screening and retrospective analysis of emerging substances.

Optimization of Mass Spectrometric Parameters for this compound Detection and Quantification

Optimizing mass spectrometric parameters is critical for maximizing sensitivity and ensuring accurate quantification of this compound and other nitazenes. This typically involves:

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for nitazenes nih.govoup.comuio.nonih.govacs.org.

Source Parameters: Optimization of parameters such as capillary voltage, ion source temperature, and gas flows (e.g., cone gas, desolvation gas) is performed to achieve optimal ionization oup.compreprints.org. For instance, capillary voltage around 0.90 kV and an ion source temperature of 150°C have been reported oup.com.

Tandem Mass Spectrometry (MS/MS) Parameters: For LC-MS/MS, optimization of precursor ions, product ions, cone voltage, and collision energies (e.g., normalized collision energy of 70 eV) is crucial for developing robust Multiple Reaction Monitoring (MRM) methods oup.compreprints.orgunito.it. The autodwell function in software like MassLynx is used to generate optimal dwell times for MRM transitions oup.com.

Chromatographic Separation Techniques for Nitazene Analogues

Effective chromatographic separation is a prerequisite for the accurate analysis of nitazene compounds, especially when dealing with structurally similar isomers.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is widely employed for the separation of nitazene analogs. Various stationary phases have been evaluated, with biphenyl columns demonstrating good selectivity and enabling baseline separation of isomers oup.comuio.nonih.govpreprints.org. C18 columns are also commonly used nih.govojp.govnih.govjefferson.edu. Mobile phase composition, gradient elution, flow rate, and column temperature are optimized to achieve the best separation of the target analytes oup.comrestek.comrestek.comuio.nopreprints.orgfrontiersin.org. For example, a gradient elution using aqueous formic acid and methanol (B129727)/acetonitrile on a biphenyl column has been reported, with a total run time of approximately 5.5 to 10 minutes oup.comuio.nopreprints.org.

Considerations for Isomer Differentiation (e.g., Protonitazene vs. Isotonitazene)

Distinguishing between positional isomers, such as protonitazene and isotonitazene, presents a significant analytical challenge. While mass spectrometry can provide molecular weight information, subtle structural differences may not always lead to distinct fragmentation patterns in all MS/MS experiments nih.govjefferson.eduosti.govfda.gov. However, specific chromatographic conditions, such as the use of a biphenyl column, have been shown to achieve baseline separation of isotonitazene and protonitazene oup.comuio.nonih.gov. Furthermore, advanced MS techniques like electron-activated dissociation (EAD) have been investigated to elucidate fragmentation pathways that can aid in differentiating nitazene isomers nih.govresearchgate.net. Precursor ion scan (PIS) acquisition on LC-MS/MS platforms has also been proposed as a screening method for nitazene analogs, leveraging common fragment ions to identify the class of compounds nih.gov.

Compound List

Isotonitazene

this compound

Protonitazene

Etonitazene

Flunitazene

Etodesnitazene

Etonitazepyne

Clonitazene

N-desethyl isotonitazene

5-amino isotonitazene

4'-hydroxy nitazene

Butonitazene

Iso-butonitazene

Sec-butonitazene

N-pyrrolidino etonitazene

N-pyrrolidino metonitazene

N-pyrrolidino protonitazene

Metodesnitazene

Brorphine

N-piperidinyl-etonitazene

Ancillary Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the chemical structure of compounds like this compound. These techniques provide detailed molecular information that complements chromatographic separation and mass spectrometric detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei who.intwho.int. For deuterated compounds such as this compound, NMR spectroscopy is indispensable for confirming the precise location and extent of deuterium (B1214612) incorporation. The presence of deuterium (2H) atoms significantly influences the NMR spectrum. Specifically, protons at positions where deuterium has replaced hydrogen will either not resonate in standard 1H NMR spectra or will exhibit altered signal patterns, depending on the degree of deuteration and the specific NMR experiment performed caymanchem.comcaymanchem.com. Both 1H NMR and 13C NMR spectroscopy are routinely used for the characterization of Isotonitazene, and by extension, its deuterated analogues, to verify structural integrity and isotopic enrichment who.intwho.int. The characteristic spectral data obtained from NMR analysis serves as a definitive identifier for this compound, ensuring its quality as an analytical standard caymanchem.comcaymanchem.com.

Ultraviolet and Infrared Spectroscopy in Nitazene Research

Ultraviolet (UV) spectroscopy and Infrared (IR) spectroscopy are complementary spectroscopic techniques widely utilized in the analysis of nitazene compounds, including Isotonitazene who.intwho.int. UV spectroscopy measures the absorption of light in the ultraviolet region of the electromagnetic spectrum, which is characteristic of electronic transitions within chromophores present in the molecule researchgate.net. For this compound, specific absorption maxima have been reported, for instance, at 242 nm and 310 nm caymanchem.com. Infrared spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules by absorbing infrared radiation who.intwho.intresearchgate.netresearchgate.net. The resulting IR spectrum provides a unique fingerprint, revealing the presence of specific functional groups such as nitro groups, aromatic rings, and ether linkages, which are characteristic of the nitazene chemical class who.intwho.int. These spectroscopic methods are crucial for the initial identification and confirmation of Isotonitazene and its derivatives in various analytical workflows.

Sample Preparation Strategies for Complex Matrices in Analytical Procedures

Effective sample preparation is paramount for the accurate and sensitive detection of this compound in complex matrices, such as biological fluids or seized drug materials. These steps aim to extract the analyte, remove interfering substances, and concentrate the sample to levels suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classical technique employed to separate compounds based on their differential solubility in two immiscible liquid phases chemspider.comlgcstandards.com. In the context of Isotonitazene and its analogues, LLE can be used to isolate these compounds from biological samples or other complex matrices. While specific LLE protocols for this compound are not extensively detailed in the provided literature, general principles apply. For example, Isotonitazene has been solubilized in methanol for chromatographic analysis who.int. Furthermore, related nitazene compounds have been extracted from biological fluids using mixtures of organic solvents at controlled pH levels, indicating the general applicability of LLE for this class of substances researchgate.net. The choice of solvents and pH is critical to optimize the extraction efficiency of the target analyte.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers enhanced selectivity and efficiency for isolating analytes from complex matrices compared to LLE europa.eu. This method involves the selective adsorption of the analyte onto a solid sorbent material, followed by its elution with a suitable solvent, thereby removing matrix components. For the analysis of potent compounds like this compound, particularly in forensic toxicology, SPE is a critical step for extracting and concentrating the analyte from biological samples such as blood or urine prior to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) who.intcaymanchem.comcaymanchem.comwho.int. The selection of appropriate SPE sorbent (e.g., C18, ion-exchange) and elution solvents is tailored to the physicochemical properties of this compound to achieve optimal recovery and purity.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Formal Name | N,N-diethyl-2-(5-nitro-2-(4-((propan-2-yl-d7)oxy)benzyl)-1H-benzo[d]imidazol-1-yl)ethan-1-amine | caymanchem.comcaymanchem.com |

| CAS Number | 3053113-17-7 | caymanchem.comcaymanchem.com |

| Molecular Formula | C23H23D7N4O3 | caymanchem.comcaymanchem.comusdoj.gov |

| Formula Weight | 417.6 | caymanchem.comcaymanchem.comusdoj.gov |

| Purity | ≥99% deuterated forms (d1-d7) | caymanchem.com |

| Formulation | Typically supplied as a 1 mg/ml solution in methanol or as a neat solid. | caymanchem.com |

| UV Absorption Maxima | 242, 310 nm | caymanchem.com |

In Vitro Receptor Binding and Functional Pharmacology of Isotonitazene and Nitazene Analogues

µ-Opioid Receptor (MOR) Binding Affinity Studies

The primary mechanism of action for nitazene (B13437292) analogues is agonism at the µ-opioid receptor (MOR). nih.gov Binding affinity, a measure of how strongly a compound binds to a receptor, is a critical determinant of its potency.

The binding affinity of isotonitazene and related compounds to the MOR is typically determined using competitive radioligand binding assays. nih.govnih.gov This technique involves using cell membranes that express the human µ-opioid receptor, often from Chinese Hamster Ovary (CHO) cells. nih.gov A radiolabeled opioid agonist, such as [³H]DAMGO, is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., isotonitazene). nih.govnih.gov The test compound competes with the radioligand for binding to the MOR. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (IC₅₀), the inhibition constant (Ki) can be calculated. nih.gov The Ki value represents the binding affinity of the compound for the receptor, with lower Ki values indicating higher affinity. nih.gov Nonspecific binding is determined using a high concentration of a non-radiolabeled ligand. nih.gov

Studies have demonstrated that many nitazene analogues exhibit high affinity for the MOR, often exceeding that of established opioids like fentanyl and morphine. nih.govtandfonline.com For instance, isotonitazene has been shown to have a MOR binding affinity approximately 10-fold greater than fentanyl. nih.gov In one study, nine substituted nitazenes, including N-pyrrolidino etonitazene and N-desethyl isotonitazene, displayed significantly higher affinities for the MOR than fentanyl. nih.gov Isotonitazene itself shows a high affinity, with reported Ki values in the sub-nanomolar range. nih.gov The affinity of these compounds for kappa-opioid (KOR) and delta-opioid (DOR) receptors is substantially lower, indicating a high degree of selectivity for the MOR. nih.govnih.gov

Table 1: Comparative µ-Opioid Receptor (MOR) Binding Affinities (Ki, nM)

| Compound | MOR Ki (nM) | Source |

|---|---|---|

| Isotonitazene | 0.05 - 0.06 | nih.gov |

| N-desethyl isotonitazene | Subnanomolar | nih.gov |

| Metonitazene (B1467764) | 0.22 - 0.23 | nih.gov |

| Etonitazene | Subnanomolar | nih.gov |

| N-pyrrolidino etonitazene | Subnanomolar | nih.gov |

| Fentanyl | ~6.17 (pKi 8.21) | nih.gov |

Note: Data is compiled from multiple sources and experimental conditions may vary. "Subnanomolar" indicates a Ki value of less than 1 nM.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Activation

Upon binding to the MOR, a G protein-coupled receptor (GPCR), agonists like isotonitazene trigger intracellular signaling cascades. anesthesiaexperts.comnih.gov The primary pathway involves the activation of inhibitory G proteins (Gi/o). biorxiv.orgyoutube.com

The [³⁵S]GTPγS binding assay is a functional measure of G protein activation. researchgate.netnih.gov In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify the agonist-induced exchange of GDP for GTP on the Gα subunit of the G protein. researchgate.netrevvity.com This exchange is a critical step in GPCR signal transduction. revvity.com The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation by the agonist. nih.gov This assay allows for the determination of both the potency (EC₅₀, the concentration required to produce 50% of the maximal effect) and efficacy (Emax, the maximum possible effect) of an agonist. nih.gov

Studies using this assay have shown that isotonitazene and many other nitazenes are high-potency, full agonists at the MOR. nih.govnih.gov For example, isotonitazene displayed a higher potency (EC₅₀: 0.71 nM) than the reference agonist DAMGO in CHO-MOR cells, with no significant difference in maximal efficacy. nih.gov Several nitazenes, including N-desethyl isotonitazene and N-pyrrolidino etonitazene, have demonstrated subnanomolar potencies, with many being significantly more potent than fentanyl. nih.gov

Further downstream effects of Gi protein activation include the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govmdpi.com Assays that measure the inhibition of forskolin-stimulated cAMP accumulation are used to characterize agonist activity in this pathway. nih.govacs.org Nitazene analogues have been found to be highly potent and efficacious in inhibiting cAMP production. nih.gov

In addition to G protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin 2. mdpi.commdpi.com This process is involved in receptor desensitization and internalization, and can also initiate separate, G protein-independent signaling pathways. nih.govmdpi.com Bioluminescence resonance energy transfer (BRET) and enzyme complementation assays are commonly used to measure β-arrestin 2 recruitment. nih.govmdpi.com Research indicates that nitazene analogues are also highly potent and efficacious in recruiting β-arrestin 2. nih.govdrugsandalcohol.ie Some studies have described isotonitazene as a "superagonist" because it surpasses the activity of the reference agonist DAMGO in both G protein and β-arrestin recruitment assays. nih.gov

Table 2: Functional Potency (pEC₅₀) and Efficacy (%Eₘₐₓ) of Nitazene Analogues

| Compound | Assay | pEC₅₀ | Efficacy (% DAMGO Eₘₐₓ) | Source |

|---|---|---|---|---|

| Isotonitazene | cAMP Inhibition | 9.3 | 108% | nih.gov |

| β-arrestin 2 Recruitment | 8.8 | 129% | nih.gov | |

| N-desethyl isotonitazene | cAMP Inhibition | 9.4 | 110% | nih.gov |

| β-arrestin 2 Recruitment | 9.2 | 134% | nih.gov | |

| Metonitazene | cAMP Inhibition | 8.6 | 107% | nih.gov |

| β-arrestin 2 Recruitment | 8.2 | 127% | nih.gov | |

| Fentanyl | cAMP Inhibition | 9.5 | 108% | nih.gov |

Note: pEC₅₀ is the negative logarithm of the molar concentration that produces a half-maximal response. Higher values indicate greater potency.

Structure-Activity Relationship (SAR) Studies of 2-Benzylbenzimidazole Opioids

The pharmacological properties of nitazene analogues are highly dependent on their chemical structure. wikipedia.orgresearchgate.net Systematic modifications to the 2-benzylbenzimidazole core have revealed key structural features that influence MOR binding and activation. drugsandalcohol.ienih.gov

5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole (B57391) ring is crucial for high potency. nih.govdrugsandalcohol.ie Removal of this group, creating "desnitazene" analogues, consistently leads to a significant decrease in both binding affinity and functional potency. nih.govdrugsandalcohol.iebiorxiv.org

Ethoxy Group on Benzyl (B1604629) Ring: The substitution on the 4-position of the benzyl ring influences potency, with an ethoxy group (as seen in etonitazene and isotonitazene) being particularly favorable for high activity. wikipedia.org

N,N-diethylaminoethyl Side Chain: Modifications to the N,N-diethylaminoethyl group at the 1-position also impact activity. N-desethylation (removal of one ethyl group) can have variable effects; for instance, N-desethyl isotonitazene is consistently more potent than isotonitazene itself. drugsandalcohol.ienih.govcaymanchem.com Replacing the diethylamino group with a pyrrolidino ring generally enhances MOR activation more than a piperidinyl substitution. nih.govdrugsandalcohol.ie

Computational modeling and docking studies have been used to investigate the binding modes of nitazenes at the MOR, providing further insight into these structure-activity relationships. biorxiv.orgbiorxiv.org

Impact of N-Pyrrolidino and N-Piperidinyl Modifications on MOR Activity

Structural modifications involving the substitution of the diethylamino moiety with cyclic amines, such as pyrrolidine (B122466) or piperidine (B6355638), have a significant impact on the μ-opioid receptor (MOR) activity of nitazene analogues. researchgate.net In vitro MOR activation assays, including β-arrestin 2 recruitment and the inhibition of cAMP accumulation, have demonstrated that these "ring" modifications generally result in highly active compounds. researchgate.netresearchgate.net

Systematic comparisons have revealed that N-pyrrolidino substitutions are often more favorable for MOR activation than N-piperidinyl substitutions. researchgate.netresearchgate.net For instance, N-pyrrolidino etonitazene has been identified as having a subnanomolar potency at the MOR. nih.gov Studies have shown N-pyrrolidino protonitazene (B12782313) to be approximately twice as potent as protonitazene and significantly more potent than fentanyl. who.int While both modifications can yield potent agonists, the pyrrolidine ring appears to offer a more optimal conformation for receptor interaction compared to the piperidine ring in many analogues. researchgate.net

| Compound | Modification | Potency (EC50, nM) | Efficacy (Emax %) vs. Hydromorphone | Reference Assay |

| Protonitazene | Diethylamino | 7.19 | - | β-arrestin 2 |

| N-Pyrrolidino protonitazene | N-Pyrrolidino | 0.942 | 198% | β-arrestin 2 |

| Etonitazene | Diethylamino | - | - | - |

| N-Pyrrolidino etonitazene | N-Pyrrolidino | 0.548 | - | β-arrestin 2 |

| N-Piperidinyl etonitazene | N-Piperidinyl | Slightly lower potency than fentanyl | - | cAMP |

Influence of the 5-Nitro Group on Pharmacological Potency

The 5-nitro group on the benzimidazole ring is a key structural feature for the high potency of many nitazene analogues. researchgate.net The removal of this electron-withdrawing group, creating "desnitazene" analogues, consistently leads to a significant decrease in pharmacological potency. researchgate.netresearchgate.netresearchgate.net

This observation is a cornerstone of the structure-activity relationship for this class of opioids. researchgate.net For example, etodesnitazene, which lacks the 5-nitro group found on etonitazene, displays considerably lower activity. researchgate.net While still demonstrating opioid effects, the potency reduction is pronounced, highlighting the critical role of the nitro group's electronic and steric properties in facilitating a high-affinity interaction with the μ-opioid receptor. researchgate.netresearchgate.net The replacement of the nitro group with other substituents, such as a methyl group in etomethazene (an analogue of etonitazene), also results in a compound with far less potency than its 5-nitro counterpart. wikipedia.org

| Compound Pair | Key Structural Difference | Impact on Potency |

| Isotonitazene vs. Isotodesnitazene | Presence vs. Absence of 5-nitro group | Substantial decrease in potency and efficacy for the desnitro analogue. researchgate.net |

| Etonitazene vs. Etodesnitazene | Presence vs. Absence of 5-nitro group | Pronounced decrease in potency for the desnitro analogue. researchgate.net |

| Metonitazene vs. Metodesnitazene | Presence vs. Absence of 5-nitro group | Pronounced decrease in potency for the desnitro analogue. researchgate.net |

Pharmacological Characterization of N-Desethyl Analogues (e.g., N-desethyl Isotonitazene)

N-desethyl analogues, which are often metabolites of their parent compounds, exhibit significant MOR activity. researchgate.netwho.int Generally, N-desethyl modifications result in slightly lower potency compared to the parent nitazenes. researchgate.netresearchgate.net However, N-desethyl isotonitazene stands out as a notable exception to this trend. researchgate.net

In vitro pharmacological studies have consistently shown that N-desethyl isotonitazene is a potent MOR agonist, with some data suggesting it is even more potent than its parent compound, isotonitazene. nih.govresearchgate.net Radioligand binding assays have revealed that N-desethyl isotonitazene can display a higher binding affinity (Ki) for the MOR than isotonitazene itself. researchgate.net Functional assays confirm its high potency, with some studies reporting it to be approximately 20 times more potent than fentanyl. ojp.govdrugsandalcohol.iedrugsandalcohol.iecfsre.org This high potency has led to N-desethyl isotonitazene being identified not just as a metabolite but as a distinct synthetic opioid in its own right. drugsandalcohol.iedrugsandalcohol.ie

| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC50, nM) | Potency vs. Fentanyl |

| Isotonitazene | 15.8 | 0.71-0.99 | ~10-25x more potent |

| N-desethyl Isotonitazene | 2.2 | Subnanomolar | ~20x more potent |

| Fentanyl | - | 1.01-25.7 | - |

Data compiled from multiple in vitro studies. nih.govwho.intresearchgate.netdrugsandalcohol.ienih.gov

Computational and Molecular Modeling Approaches for Receptor Interaction

To understand the molecular underpinnings of the high affinity and potency of nitazene analogues at the μ-opioid receptor, computational and molecular modeling techniques are employed. These in silico methods provide crucial insights into ligand-receptor interactions, binding poses, and the dynamic changes that occur upon binding. nih.gov

Induced Fit Docking (IFD) for Ligand-Receptor Interactions

Induced Fit Docking (IFD) is a computational method that accounts for the flexibility of the receptor's binding site, providing a more realistic model of ligand-receptor interaction than rigid docking. nih.gov This approach has been successfully applied to study how novel synthetic opioids like isotonitazene and metonitazene bind to the MOR. researchgate.netnih.gov

Metadynamics Simulations for Receptor Conformational Changes and Binding Mode Prediction

Metadynamics is an advanced molecular dynamics simulation technique used to explore the conformational landscape of a receptor and predict the binding and unbinding pathways of a ligand. biorxiv.orgnih.govelifesciences.org This method has been used to investigate the binding modes of a range of nitazene derivatives, including both nitro-containing and nitro-less analogues, at the MOR. biorxiv.orgnih.govresearchgate.net

These simulations can generate different potential binding modes, for instance, by placing the benzimidazole group into different subpockets of the receptor binding site. biorxiv.orgnih.gov For etonitazene, metadynamics simulations suggested that a binding mode where the nitro-substituted group extends into a specific subpocket (SP2) is energetically favored. biorxiv.org Such computational analyses provide new insights into the mechanisms of MOR-opioid recognition, highlighting key interactions, such as those involving the nitro group, and paving the way for a deeper understanding of the structure-activity relationships of nitazenes. nih.govresearchgate.net

In Vitro Metabolic Profiling and Biotransformation of Isotonitazene

Human Liver Microsome (HLM) Incubation Studies

Human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro tool for assessing the Phase I metabolism of new chemical entities.

Isotonitazene demonstrates rapid metabolism when incubated with human liver microsomes. Studies have shown that the compound is almost completely depleted within a 60-minute incubation period frontiersin.orgnih.gov. The metabolic stability of a compound is often quantified by its intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.

In HLM, isotonitazene was determined to have an in vitro intrinsic clearance (CLint) value of 221 µL/min/mg protein frontiersin.orgnih.gov. This rate of metabolism is significantly higher than that of the positive control verapamil (B1683045), which had a CLint of 150 µL/min/mg protein in the same assay frontiersin.orgnih.gov. This indicates that isotonitazene is subject to extensive and rapid hepatic metabolism.

Table 1: In Vitro Metabolic Kinetics of Isotonitazene in Human Liver Microsomes (HLM)

| Compound | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Control Compound (Verapamil) CLint (µL/min/mg protein) |

|---|

Incubation of isotonitazene with HLM has led to the identification of several Phase I metabolites. The primary metabolic reactions observed are N-dealkylation, O-dealkylation, and hydroxylation nih.govnih.gov. These biotransformations are characteristic of CYP-mediated metabolism.

Key metabolic pathways identified in HLM include:

Hydroxylation: The addition of a hydroxyl group to the molecule.

N-Desethylation: The removal of an ethyl group from the diethylaminoethyl side chain.

O-Dealkylation: The removal of the alkoxy group from the benzimidazole (B57391) ring system.

Combined Reactions: Products resulting from multiple transformations, such as desethylation followed by hydroxylation, have also been putatively identified frontiersin.orgnih.gov.

Human Hepatocyte Incubation Models for Comprehensive Metabolism

To gain a more complete picture of isotonitazene metabolism, including both Phase I and Phase II pathways, studies have utilized pooled human hepatocytes. Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, offering a more comprehensive in vitro model.

Studies using 10-donor-pooled human hepatocytes have successfully identified numerous metabolites of isotonitazene researchgate.netnih.gov. After a 3-hour incubation period, twelve distinct metabolites were detected nih.gov. The findings from hepatocyte models confirm and expand upon the results from HLM studies.

The predominant Phase I metabolic transformations observed in human hepatocytes are:

N-deethylation: This occurs at the N,N-diethylethanamine side chain and is a major pathway researchgate.netnih.gov. One of the resulting metabolites, N-desethyl-isotonitazene, has been shown to be pharmacologically active nih.gov.

O-dealkylation: This is another principal transformation researchgate.netnih.gov.

Nitroreduction: Reduction of the nitro group on the benzimidazole ring system leads to the formation of 5-amino-isotonitazene nih.govwho.int. This metabolite has been identified in most blood samples from forensic cases, though it was detected less consistently in urine who.intresearchgate.net.

Hydroxylation: The formation of hydroxylated derivatives is also a noted pathway researchgate.net.

The N-desethyl and O-dealkylated products are considered the most prominent urinary biomarkers for isotonitazene exposure nih.gov.

Table 2: Major Phase I Metabolic Pathways of Isotonitazene in Human Hepatocytes

| Metabolic Pathway | Description | Key Metabolite(s) |

|---|---|---|

| N-Deethylation | Removal of an ethyl group from the side chain researchgate.netnih.gov | N-desethyl-isotonitazene |

| O-Dealkylation | Removal of the alkoxy group researchgate.netnih.gov | O-dealkyl-isotonitazene |

| Nitroreduction | Reduction of the nitro group to an amine who.int | 5-amino-isotonitazene |

Human hepatocyte models are also capable of demonstrating Phase II metabolism, which involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For isotonitazene, the primary Phase II pathway identified is glucuronidation researchgate.netresearchgate.net. Specifically, O-glucuronidation of the O-dealkylated metabolites has been observed as a main transformation researchgate.netnih.gov. This suggests that after the initial O-dealkylation (Phase I), the resulting metabolite is readily conjugated with glucuronic acid (Phase II) nih.gov.

Cytochrome P450 (CYP) Enzyme Reaction Phenotyping

To identify the specific CYP enzymes responsible for the metabolism of isotonitazene, studies have been conducted using a panel of recombinant human CYP enzymes. These experiments help to pinpoint the key drivers of the compound's rapid clearance.

Metabolic phenotyping has revealed that several CYP enzymes contribute to the metabolism of isotonitazene, with CYP2D6, CYP2B6, and CYP2C8 identified as the major hepatic enzymes involved frontiersin.orgnih.gov. Incubation with these specific enzymes resulted in significant depletion of the parent compound.

Table 3: Depletion of Isotonitazene by Recombinant Cytochrome P450 Enzymes

| CYP Enzyme | Percent Depletion of Isotonitazene (after 30 min) | Role in Metabolism |

|---|---|---|

| CYP2D6 | 54% - 72% frontiersin.orgfrontiersin.org | Major frontiersin.orgnih.gov |

| CYP2B6 | 32% frontiersin.org | Major frontiersin.orgnih.gov |

The significant involvement of multiple CYP enzymes, particularly the highly efficient CYP2D6, helps to explain the rapid in vitro intrinsic clearance observed for isotonitazene in HLM frontiersin.orgnih.gov.

Identification of Key CYP Isoenzymes Involved in Isotonitazene Metabolism (e.g., CYP2D6, CYP2B6, CYP2C8)

Metabolic reaction phenotyping has identified several cytochrome P450 (CYP) isoenzymes as the major contributors to the phase I metabolism of isotonitazene. The primary enzymes responsible for its biotransformation are CYP2D6, CYP2B6, and CYP2C8. uni-freiburg.deresearchgate.net

Incubation studies with recombinant CYP enzymes have quantified the significant role of these specific isoforms. Notably, CYP2D6 is a key enzyme, responsible for a 72% depletion of isotonitazene within a 30-minute incubation period. uni-freiburg.dewho.int CYP2B6 and CYP2C8 also play a substantial role in its metabolism. uni-freiburg.de The involvement of these polymorphic enzymes, such as CYP2D6 and CYP2B6, suggests that the metabolic rate of isotonitazene may vary between individuals due to genetic differences. uni-freiburg.denih.govnih.gov

| CYP Isoenzyme | % Depletion (30 min) | Reference |

|---|---|---|

| CYP2D6 | 72% | uni-freiburg.dewho.int |

| CYP2B6 | 32% | caymanchem.com |

| CYP2C8 | Significant Depletion | uni-freiburg.de |

Role of Specific CYP Isoforms in Deuteration-Mediated Metabolic Stability

Isotonitazene-d7 is a deuterated isotopologue of isotonitazene, meaning specific hydrogen atoms have been replaced by deuterium (B1214612) atoms. juniperpublishers.com This substitution is a key strategy used in medicinal chemistry to enhance the metabolic stability of a drug. researchgate.net The underlying principle is the kinetic isotope effect, where the carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times more stable) than the carbon-hydrogen (C-H) bond. researchgate.net

Metabolite Identification and Characterization Strategies

Identifying the metabolites of isotonitazene is crucial for forensic and clinical toxicology to confirm exposure, as the parent compound is often present at very low concentrations. caymanchem.comresearchgate.net A combination of advanced analytical and computational methods is employed for this purpose.

High-Resolution Mass Spectrometry for Metabolite Structural Assignment

High-resolution mass spectrometry (HRMS) is the cornerstone for identifying and structurally characterizing isotonitazene metabolites. cfsre.orgnih.gov Techniques such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) are utilized to analyze samples from in vitro studies (e.g., human hepatocyte incubations) and authentic biological samples. caymanchem.comresearchgate.netnih.govnih.govdntb.gov.ua

These powerful analytical tools allow for the accurate mass measurement of metabolites, which facilitates the determination of their elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the chemical structure of the metabolites. researchgate.net Through these methods, researchers have identified numerous metabolites of isotonitazene, with major biotransformations including N-deethylation, O-dealkylation, and subsequent O-glucuronidation. researchgate.netcaymanchem.comresearchgate.net In one study, a total of twelve metabolites of isotonitazene were identified using this approach. researchgate.netcaymanchem.comresearchgate.net

Data Mining and In Silico Prediction Tools

The vast and complex datasets generated by HRMS are analyzed using sophisticated data mining and computational tools. Software such as Compound Discoverer is used to process the raw data and pinpoint potential metabolites. researchgate.netcaymanchem.comresearchgate.net

This process is often supported by in silico metabolite prediction software, like GLORYx. caymanchem.comresearchgate.net These programs predict putative phase I and phase II metabolites based on the structure of the parent compound. The predicted metabolites can then be used to create an inclusion list for targeted analysis by LC-HRMS/MS, streamlining the identification process. uni-freiburg.de This combination of in silico prediction and advanced data mining is a powerful strategy for comprehensive metabolite profiling. caymanchem.comresearchgate.net

Use of this compound as an Internal Standard for Metabolite Quantification

In analytical chemistry, an internal standard is essential for accurate and precise quantification of a substance. This compound is specifically designed and used for this purpose in the analysis of isotonitazene. juniperpublishers.com It is added to biological samples (e.g., blood or urine) at a known concentration before sample preparation and analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Because this compound is chemically identical to isotonitazene but has a different mass, it behaves similarly during extraction, chromatography, and ionization processes. Any sample loss or variation in instrument response will affect both the analyte (isotonitazene) and the internal standard (this compound) proportionally. By comparing the detector response of the analyte to that of the internal standard, analysts can accurately quantify the concentration of isotonitazene and its metabolites, even at the very low levels typically found in forensic casework.

Forensic Analytical Science and Toxicological Research

Development of Quantitative Analytical Methods for Isotonitazene and Metabolites in Biological Matrices

The low concentrations at which isotonitazene and its metabolites are typically found in biological specimens necessitate highly sensitive analytical techniques. sci-hub.se Research has focused on developing and validating methods capable of detecting and quantifying these compounds at sub-nanogram per milliliter levels to support medicolegal death investigations. researchgate.netnih.gov

Liquid chromatography coupled with mass spectrometry has become the gold standard for the analysis of nitazene (B13437292) compounds. nih.gov Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been validated for the confirmation and quantification of isotonitazene in various biological samples, including blood, urine, and vitreous fluid. nih.govresearchgate.net

Validation studies have demonstrated the effectiveness of these methods. For instance, a liquid chromatography-tandem quadrupole mass spectrometry (LC–QQQ-MS) method was validated for the quantification of nine nitazene analogs and metabolites, including isotonitazene. oup.comnih.gov The method achieved a limit of detection (LOD) of 0.1 ng/mL and a limit of quantitation (LOQ) of 0.5 ng/mL for isotonitazene in whole blood, with a calibration range of 0.5–50 ng/mL. nih.govnih.gov Another study reported femoral blood concentrations of isotonitazene in forensic casework ranging from 0.11 to 12 ng/mL. nih.gov In a separate analysis of 18 forensic cases, the average isotonitazene concentration in blood was 2.2 ± 2.1 ng/mL, with a range of 0.4-9.5 ng/mL. nih.govresearchgate.net

Metabolite discovery has been effectively performed using LC-QTOF-MS, which allows for the identification of metabolic products in authentic user samples. nih.govsci-hub.se This high-resolution mass spectrometry (HRMS) technique is crucial for non-targeted screening to identify newly emerging drugs and their biotransformation products. nih.gov

| Parameter | Value | Matrix | Technique | Source |

|---|---|---|---|---|

| Limit of Detection (LOD) | 0.1 ng/mL | Whole Blood, Plasma, Brain | LC-MS/MS | nih.govnih.govnih.gov |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | Whole Blood | LC-QQQ-MS | nih.govnih.gov |

| Calibration Range | 0.5-50 ng/mL | Whole Blood | LC-QQQ-MS | oup.comnih.gov |

| Observed Blood Concentration Range | 0.11-12 ng/mL | Femoral Blood | LC-MS/MS | nih.gov |

| Average Blood Concentration | 2.2 ± 2.1 ng/mL | Blood | LC-MS/MS | nih.govresearchgate.net |

The accuracy and reliability of quantitative forensic analysis heavily depend on the use of appropriate internal standards and certified reference materials (CRMs). caymanchem.com Isotonitazene-d7, a deuterated analog of isotonitazene, serves this critical function. caymanchem.com It is intended for use as an internal standard for the quantification of isotonitazene by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com

As a CRM, this compound is manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com Its use in analytical workflows, where it is added to samples before extraction and analysis, allows for the correction of variations in sample preparation and instrument response. oup.com This ensures that the calculated concentration of the target analyte, isotonitazene, is accurate and defensible in a legal context. The use of this compound as an internal standard has been documented in validated LC-MS/MS methods for the analysis of nitazenes in forensic casework. oup.com

Metabolite Biomarker Discovery in Forensic Samples

Identifying the metabolic fate of isotonitazene is essential for establishing biomarkers of exposure, which can extend the window of detection and provide additional evidence of consumption. sci-hub.sedrugsandalcohol.ie

Metabolism studies, both in vitro using human hepatocytes and through analysis of authentic forensic samples, have shown that isotonitazene undergoes extensive Phase I metabolism. drugsandalcohol.ieresearchgate.netresearchgate.net The primary metabolic transformations include N-deethylation and O-dealkylation. nih.govdrugsandalcohol.ieresearchgate.net

The resulting metabolites, N-desethyl-isotonitazene and O-desalkyl-isotonitazene (often referred to as 4'-hydroxy nitazene), have been identified as the most prominent urinary biomarkers for isotonitazene use. nih.govsci-hub.se In one study of forensic cases, N- and O-dealkylation products were determined to be key urinary biomarkers. researchgate.net Another study suggests that the parent compound along with its O-dealkyl- and N-deethyl-O-dealkyl metabolites are suitable biomarkers of exposure in urine, particularly after enzymatic hydrolysis to cleave glucuronide conjugates. drugsandalcohol.ie The N-desethyl metabolite is also considered an important additional biomarker in blood. oup.comdrugsandalcohol.ie

Another significant metabolic pathway for isotonitazene is the reduction of its nitro group to form 5-amino-isotonitazene. sci-hub.senih.gov This metabolite has been consistently identified in blood samples from forensic cases involving isotonitazene. nih.govresearchgate.net In an analysis of 18 postmortem cases, 5-amino-isotonitazene was detected in 15 of the blood samples. sci-hub.se

While less common in urine specimens, its prevalence in blood makes it a valuable biomarker for confirming isotonitazene exposure in this matrix. sci-hub.se Validated quantitative methods have been developed to include 5-amino-isotonitazene, although it may require a slightly higher limit of quantitation (1.0 ng/mL) compared to the parent drug. oup.comnih.gov

| Metabolite | Metabolic Pathway | Primary Matrix of Detection | Significance | Source |

|---|---|---|---|---|

| N-desethyl-isotonitazene | N-dealkylation | Urine, Blood | Prominent urinary and blood biomarker | nih.govoup.comdrugsandalcohol.ie |

| O-desalkyl-isotonitazene (4'-hydroxy nitazene) | O-dealkylation | Urine | Prominent urinary biomarker | nih.govdrugsandalcohol.ie |

| 5-amino-isotonitazene | Nitro-reduction | Blood | Key biomarker in blood samples | sci-hub.senih.gov |

| N-desethyl-O-desalkyl-isotonitazene | N- and O-dealkylation | Urine | Urinary biomarker | sci-hub.sedrugsandalcohol.ie |

Advanced Untargeted Screening Approaches for Novel Nitazene Detection

The rapid evolution of the NPS market, with new nitazene analogs constantly emerging, poses a significant challenge to traditional targeted screening methods. nih.govoup.com Immunoassays like ELISA, for example, are often not available for new compounds, leading to a detection gap. oup.comoup.com Consequently, forensic laboratories are increasingly adopting more flexible and comprehensive screening strategies.

High-resolution mass spectrometry (HRMS) methods, such as LC-QTOF-MS, are well-suited for this purpose. nih.gov They allow for non-targeted data acquisition, meaning that data from a sample can be retrospectively analyzed for new compounds as their information becomes available, without needing to re-run the sample. nih.govoup.com

However, the high cost of HRMS instrumentation can be a barrier for some laboratories. nih.gov As an alternative, a novel screening method using precursor ion scan (PIS) acquisition on a more widely available LC-MS/MS platform has been developed. nih.govoup.com This approach screens for common fragment ions shared across a class of drugs. For nitazenes, specific ions (e.g., m/z 72.1, 98.0, 100.1) that are characteristic of the diethyl amine or other structural moieties can be monitored. oup.com When the instrument detects one of these fragment ions, it identifies the parent compound that produced it. This technique allows for the presumptive identification of known and potentially novel nitazene analogs that share a common structural core, providing a cost-effective workflow for laboratories to keep pace with emerging drug threats. nih.govoup.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Profiling

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone technique for the comprehensive analysis of novel psychoactive substances (NPS) like isotonitazene and its deuterated standard, this compound. This powerful analytical approach enables the separation, detection, and identification of the parent compound and its metabolites in complex biological matrices such as blood, urine, and vitreous fluid. nih.gov

In forensic casework, LC-HRMS, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is employed for both the quantification of isotonitazene and the discovery of its metabolites. nih.gov The high resolving power and mass accuracy of HRMS instruments are essential for elucidating the elemental composition of unknown compounds and differentiating them from matrix interferences.

A representative LC-HRMS method for the analysis of isotonitazene involves a C18 analytical column for chromatographic separation, with a gradient elution using a mobile phase consisting of ammonium (B1175870) formate (B1220265) and a mixture of methanol (B129727) and acetonitrile. cfsre.org The mass spectrometer is operated in Time-of-Flight (TOF) MS scan mode for full-spectrum acquisition and product ion scanning for structural confirmation. cfsre.org The use of this compound as an internal standard in such methods is crucial for achieving reliable quantitative results. nih.gov

Interactive Data Table: Exemplar LC-QTOF-MS Parameters for Isotonitazene Analysis

| Parameter | Value |

|---|---|

| Liquid Chromatography | |

| Instrument | Shimadzu Nexera XR UHPLC |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) |

| Mobile Phase B | Methanol/acetonitrile (50:50) |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 95% A, 5% B; 13 min: 5% A, 95% B; 15.5 min: 95% A, 5% B |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Instrument | Sciex TripleTOF® 5600+ |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| TOF MS Scan Range | 100-510 Da |

| MS/MS Scan Range | 50-510 Da |

| Collision Energy | 35 ± 15 eV |

| Retention Time (Isotonitazene) | ~7.0 min |

Molecular Networking for Unknown Metabolite and Analog Identification

Molecular networking is an innovative computational strategy that aids in the visualization and interpretation of complex data generated by tandem mass spectrometry. nih.gov In the context of forensic toxicology, it has emerged as a valuable tool for the identification of unknown metabolites and analogs of NPS, including those of the nitazene class. nih.govresearchgate.net This approach organizes MS/MS data based on spectral similarity, clustering structurally related compounds together in a network. wisc.edu

For the analysis of isotonitazene metabolites, a molecular networking workflow can be applied to LC-HRMS data. researchgate.net In this process, MS/MS spectra from a biological sample are compared to each other and to spectral libraries. Nodes in the network represent individual parent ions, and the edges connecting them indicate a high degree of spectral similarity. researchgate.net By seeding the network with the known MS/MS spectrum of a reference standard like isotonitazene or this compound, it is possible to propagate annotations to previously unidentified but structurally related metabolites. wisc.edu This technique is particularly advantageous for identifying novel metabolic pathways or new analogs that are not yet present in commercial spectral libraries. nih.govresearchgate.net Research on related nitazene compounds has demonstrated the utility of a dedicated molecular network strategy to profile metabolites in biological samples. researchgate.net

Interlaboratory Methodologies and Reference Standard Harmonization

Importance of Analytical Reference Materials for Correct Identification

The correct identification and quantification of potent synthetic opioids like isotonitazene in forensic and toxicological casework are critically dependent on the availability and use of high-quality analytical reference materials. caymanchem.com this compound serves as an essential analytical reference standard, specifically an internal standard, for chromatographic and mass spectrometric applications. caymanchem.com

Certified Reference Materials (CRMs) for both isotonitazene and this compound are available and are manufactured and tested under stringent international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comlgcstandards.com The use of these CRMs ensures the metrological traceability of analytical results, which is a fundamental requirement for the defensibility of data in a legal context. The certificate of analysis accompanying a CRM provides certified property values and their associated uncertainties, ensuring interlaboratory consistency and accuracy. caymanchem.com The use of a deuterated internal standard like this compound is best practice in quantitative mass spectrometry as it co-elutes with the unlabeled analyte and behaves similarly during extraction and ionization, thus effectively compensating for matrix effects and other sources of analytical variability. nih.gov

Interactive Data Table: Characteristics of this compound as a Certified Reference Material

| Characteristic | Specification |

|---|---|

| Chemical Identity | |

| Formal Name | N,N-diethyl-2-(5-nitro-2-(4-((propan-2-yl-d7)oxy)benzyl)-1H-benzo[d]imidazol-1-yl)ethan-1-amine |

| CAS Number | 3053113-17-7 |

| Molecular Formula | C₂₃H₂₃D₇N₄O₃ |

| Molecular Weight | 417.6 |

| Quality & Purity | |

| Purity | ≥99% deuterated forms (d₁-d₇) |

| Certification | ISO/IEC 17025 and ISO 17034 compliant |

| Application | |

| Intended Use | Internal standard for GC- or LC-MS quantification of isotonitazene |

| Research Area | Forensic Chemistry & Toxicology |

Challenges in Distinguishing Isomers and Analogs with Similar Fragmentation Patterns

A significant analytical challenge in the forensic analysis of nitazenes is the differentiation of isomers and analogs that exhibit similar fragmentation patterns in mass spectrometry. Isotonitazene and its positional isomer, protonitazene (B12782313), share the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. cfsre.orgnih.gov Their differentiation, therefore, relies heavily on chromatographic separation. nih.gov

The mass spectra of many nitazene analogs are dominated by common fragment ions, which can further complicate their individual identification in a complex mixture. nih.gov For instance, the fragmentation of isotonitazene and other related compounds often yields characteristic ions corresponding to the N,N-diethylethanamine and diethylamine (B46881) moieties. nih.gov While there may be other lower intensity, diagnostic fragment ions, their presence and relative abundance can be influenced by the specific analytical conditions.

Furthermore, distinguishing between nitazenes and their corresponding "isonitazenes," which are positional isomers with the nitro group at a different position on the benzimidazole (B57391) core, can be difficult, particularly with electron ionization mass spectrometry (GC-MS). researchgate.net While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can reveal characteristic fragment ions that allow for differentiation, careful method development and validation are essential to ensure accurate identification. researchgate.net This underscores the importance of a multi-faceted analytical approach, combining chromatographic separation with high-resolution mass spectrometry and the use of certified reference materials for unambiguous identification.

Future Directions in Isotonitazene D7 and Nitazene Opioid Research

Refinement of Deuteration Strategies for Novel Nitazene (B13437292) Analogues

Deuterium (B1214612) labeling, the substitution of hydrogen atoms with deuterium, offers significant advantages in pharmaceutical research and analytical chemistry researchgate.netnih.govacs.org. Deuterated compounds, such as Isotonitazene-d7, are invaluable as internal standards in mass spectrometry-based quantification methods, like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) acs.orgcaymanchem.combioscience.co.uknih.govsciex.combioscience.co.uk. Their primary benefit lies in their nearly identical chemical behavior to the non-deuterated parent compound, while possessing a distinct mass-to-charge ratio that allows for precise differentiation and quantification acs.orgcaymanchem.com.

Future research directions in this area include the strategic synthesis of novel nitazene analogues with specific deuteration patterns. This refinement aims to improve analytical performance, such as enhancing stability or further optimizing their utility as internal standards for a wider range of nitazene compounds. By systematically exploring deuteration at various positions within the nitazene molecular structure, researchers can develop more robust and versatile analytical tools necessary for accurately monitoring these substances in complex forensic and biological samples caymanchem.comsciex.com.

| Compound Class | Application of Deuteration | Key Benefit | Reference |

| This compound | Internal Standard for LC-MS/GC-MS | Precise quantification of Isotonitazene | caymanchem.combioscience.co.ukbioscience.co.uk |

| Novel Nitazene Analogues | Internal Standards / Metabolic Tracers | Enhanced analytical performance, improved detection | acs.orgsciex.com |

Comprehensive Pharmacological Profiling of Emerging Nitazene Metabolites

Understanding the metabolic fate of nitazenes within biological systems is critical for a complete assessment of their pharmacological and toxicological impact. When ingested, nitazenes undergo biotransformation, yielding various metabolites that may possess different pharmacological activities, potencies, or toxicities compared to the parent compound mdpi.comfrontiersin.orgfrontiersin.org. Research has identified several metabolic pathways for nitazenes, including hydroxylation, dealkylation, and conjugation frontiersin.orgdiva-portal.org.

Future research efforts will focus on the comprehensive profiling of these emerging nitazene metabolites. This involves identifying novel metabolites, elucidating their metabolic pathways, and thoroughly characterizing their interactions with opioid receptors and other biological targets mdpi.comfrontiersin.orgfrontiersin.org. Such detailed pharmacological profiling is essential for understanding the full spectrum of effects, potential for drug interactions, and the duration of action of nitazenes, which is crucial for clinical management and forensic interpretation mdpi.comfrontiersin.orgfrontiersin.org.

| Nitazene Compound | Identified/Hypothesized Metabolites | Potential Pharmacological Significance | Research Focus |

| Isotonitazene | Hydroxylation products, N-dealkylation products | May retain or alter opioid activity | Comprehensive profiling, receptor binding studies |

| Metonitazene (B1467764) | N-desmethyl, N,N-didesmethyl, hydroxylated metabolites | Potential for altered potency and toxicity | Elucidation of metabolic pathways, functional assays |

| Protonitazene (B12782313) | Hydroxylation, dealkylation products | Influence on overall opioid effects | Identification and characterization of active metabolites |

Integration of In Silico and Experimental Data for Predictive Models of Nitazene Activity

The rapid emergence of new nitazene analogues necessitates advanced methods for predicting their pharmacological activity and potential risks. The integration of computational (in silico) modeling with experimental (in vitro and in vivo) data offers a powerful approach to achieve this. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and machine learning algorithms can forecast the potency, receptor binding affinity, and even potential toxicity of novel compounds before they are synthesized or widely distributed mdpi.com.

Future research will concentrate on developing and refining these predictive models for nitazenes. By leveraging existing experimental data on known nitazenes, including their receptor interactions and metabolic profiles, and combining it with computational chemistry, researchers can build robust predictive frameworks. These models can guide the synthesis of safer analogues or flag potentially dangerous compounds, thereby aiding in early risk assessment and regulatory decision-making mdpi.comcnb.gov.sg. This compound and its analogues can serve as critical data points for validating these predictive models, ensuring their accuracy and reliability.

| In Silico Method | Application to Nitazenes | Predictive Outcome | Data Integration Strategy |

| QSAR Modeling | Predicting receptor binding affinity and potency | Potency, efficacy | Correlation of chemical structure with experimental activity |

| Molecular Docking | Simulating drug-receptor interactions | Binding affinity, mechanism of action | Visualizing binding modes, identifying key interactions |

| Machine Learning | Classifying NPS, predicting toxicity | Risk assessment, analogue design | Training models on large datasets of chemical and biological data |

Development of High-Throughput Analytical Screening Platforms for Nitazenes

The increasing diversity and potency of nitazenes necessitate the development of rapid, sensitive, and high-throughput analytical screening platforms. Traditional analytical methods, while effective, can be time-consuming and may not always be equipped to handle the continuous influx of novel compounds researchgate.netclinicallab.comoup.comchromatographyonline.comcfsre.orgsciex.comcapes.gov.brnih.gov. High-resolution mass spectrometry (HRMS), coupled with advanced chromatographic techniques like Ultrahigh-Performance Liquid Chromatography (UHPLC), is proving instrumental in this regard researchgate.netclinicallab.comoup.comcfsre.orgsciex.com.

Future advancements will focus on optimizing these analytical workflows for greater speed and efficiency. This includes developing comprehensive libraries of nitazene spectra, refining sample preparation techniques for faster processing, and integrating artificial intelligence (AI) algorithms for automated data analysis and compound identification mdpi.comresearchgate.netoup.comcfsre.org. The goal is to establish platforms capable of simultaneously screening for a wide array of nitazenes and their metabolites in various matrices, enabling faster identification in forensic investigations and clinical toxicology researchgate.netclinicallab.comsciex.comcapes.gov.brnih.gov.

| Analytical Technique | Key Features for NPS Detection | Throughput Enhancement Strategy | Challenges Addressed |

| UHPLC-MS/MS | High sensitivity, specificity, speed | Gradient optimization, rapid data acquisition | Identification of novel compounds, low-dose detection |

| LC-HRMS | Precise mass measurement, identification of unknowns | Data-independent acquisition (DIA), spectral libraries | Characterization of unknown NPS, structural elucidation |

| Immunoassays | Rapid screening for specific classes | High-throughput format | Preliminary screening, cost-effectiveness for known targets |

Collaborative Research Initiatives in International Forensic Chemistry

The global nature of the illicit drug trade, including the spread of nitazenes, underscores the critical need for robust international collaboration in forensic chemistry cnb.gov.sgunodc.orgmarshallcenter.orgnih.govnumberanalytics.comunodc.orgnovelpsychoactivesubstances.orgifsa-forensics.orgunodc.orgissup.net. No single country can effectively monitor, identify, and control the ever-evolving landscape of Novel Psychoactive Substances (NPS) alone. International organizations, such as the United Nations Office on Drugs and Crime (UNODC), the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), and networks like the International Association of Forensic Sciences (IAFS) and the International Forensic Strategic Alliance (IFSA), play vital roles in facilitating this cooperation unodc.orgnovelpsychoactivesubstances.orgifsa-forensics.orgebsco.com.

Future initiatives will emphasize strengthening these collaborative efforts. This includes enhancing the sharing of forensic intelligence, standardizing analytical methodologies, and conducting joint research projects to address emerging drug threats. By pooling resources, expertise, and data, the international forensic community can improve its collective capacity to detect, identify, and respond to the challenges posed by nitazenes and other NPS, ultimately contributing to global public health and safety cnb.gov.sgunodc.orgmarshallcenter.orgnumberanalytics.comunodc.orgissup.net.

| Collaborative Initiative | Focus Area | Key Outcome | Supporting Organizations |

| Forensic Intelligence Sharing | NPS trends, analytical methods, case data | Early warning, improved detection strategies | INTERPOL, UNODC, EMCDDA, Regional Forensic Networks |

| Method Standardization | Analytical protocols, reference standards | Inter-laboratory comparability, data reliability | IAFS, IFSA, National Forensic Institutes |

| Joint Research Projects | Metabolite identification, predictive modeling | Enhanced understanding of NPS pharmacology and toxicology | Academic institutions, Forensic laboratories, International bodies |

Q & A

Q. How should researchers design a controlled pharmacological study to investigate Isotonitazene-d7's effects?

- Methodological Answer : Begin by defining independent variables (e.g., dosage, administration route) and dependent variables (e.g., receptor binding affinity, metabolic stability). Use randomized control groups to minimize bias and apply statistical methods like ANOVA to analyze variance between groups. Ensure replication of experiments across multiple batches to confirm reproducibility. Include detailed protocols for compound preparation and characterization, referencing spectroscopic data (e.g., NMR, LC-MS) to verify purity .

Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?

- Methodological Answer : Follow validated synthetic routes with deuterated precursors to ensure isotopic purity. Characterize intermediates and final products using hyphenated techniques (e.g., HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantify isotopic enrichment via mass spectrometry and confirm purity (>98%) using chromatographic methods. Document all synthetic steps, including reaction conditions and purification processes, to enable replication .

Q. How can researchers conduct a systematic literature review on this compound's known pharmacological properties?

- Methodological Answer : Use databases like PubMed, SciFinder, and Embase with Boolean search terms (e.g., "this compound pharmacokinetics" OR "deuterated opioid analogs"). Apply inclusion criteria (e.g., peer-reviewed studies from 2015–2025) and exclusion criteria (e.g., non-English abstracts). Extract data into a matrix comparing methodologies, outcomes, and limitations. Identify gaps, such as inconsistent metabolic stability reports, to prioritize future studies .

Q. What protocols ensure reliable quantification of this compound in biological matrices?

- Methodological Answer : Validate analytical methods (e.g., LC-MS/MS) by establishing calibration curves with deuterated internal standards. Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios. Cross-validate with alternative techniques (e.g., immunoassays) to confirm specificity. Report recovery rates and matrix effects (e.g., plasma vs. urine) to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Perform a meta-analysis to assess methodological differences (e.g., animal models vs. in vitro systems). Replicate conflicting studies under standardized conditions, controlling for variables like temperature, pH, and solvent composition. Use multivariate regression to identify confounding factors (e.g., enzyme inhibition in hepatic assays). Publish negative results to clarify reproducibility challenges .

Q. What strategies integrate computational modeling with experimental data to predict this compound's neuropharmacological effects?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities at opioid receptors. Validate predictions with in vitro receptor activation assays (e.g., cAMP inhibition). Combine molecular dynamics (MD) simulations with in vivo behavioral studies to correlate structural stability with analgesic efficacy. Use machine learning to refine models based on experimental discrepancies .

Q. How should ethical considerations be addressed in human tissue studies involving this compound?

- Methodological Answer : Obtain IRB approval with protocols for informed consent and data anonymization. Use de-identified human tissue samples (e.g., liver microsomes) for metabolic studies. Limit exposure concentrations to sub-therapeutic levels in ex vivo experiments. Disclose potential conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when publishing sensitive datasets .

Q. What cross-disciplinary approaches enhance understanding of this compound's mechanism of action?

- Methodological Answer : Combine in vitro receptor profiling with in vivo neuroimaging (e.g., PET scans) to map spatial binding patterns. Integrate transcriptomic analysis (RNA-seq) of opioid-related genes in neuronal cells with behavioral assays in rodent models. Collaborate with forensic toxicologists to compare clinical data with postmortem findings, identifying metabolic pathways linked to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.